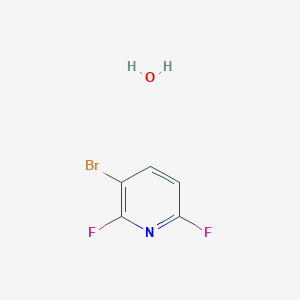

3-Bromo-2,6-difluoropyridine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-2,6-difluoropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N.H2O/c6-3-1-2-4(7)9-5(3)8;/h1-2H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJYDLNUHUPWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Pyridines As Core Scaffolds in Synthetic Organic Chemistry

Halogenated pyridines are foundational starting materials in a multitude of organic synthesis applications. eurekalert.org Their importance stems from the carbon-halogen bond, which serves as a versatile functional handle for a wide array of chemical transformations. nih.gov These compounds are frequently used as key intermediates in nucleophilic substitution reactions, where the halogen atom acts as a leaving group, allowing for the introduction of various functional groups. eurekalert.org

The pyridine (B92270) ring, being an electron-deficient π-system, presents challenges for direct halogenation, which often requires harsh reaction conditions. nih.gov This difficulty in direct synthesis enhances the value of pre-halogenated pyridines like perhalopyridines as they provide a reliable route to highly substituted derivatives. eurekalert.org The resulting substituted pyridine compounds are not merely synthetic curiosities; they are integral components in the creation of more complex heterocyclic and macrocyclic structures. eurekalert.org Furthermore, the haloarene moiety is a common feature in numerous pharmaceuticals and agrochemicals, making halogenated pyridines crucial building blocks in medicinal chemistry and agricultural science. nih.gov Their ability to act as ligands for metal complexes also extends their utility into the realm of catalysis. nih.gov

Overview of 3 Bromo 2,6 Difluoropyridine As a Versatile Synthetic Building Block

3-Bromo-2,6-difluoropyridine (B1289813) is a prime example of a halogenated pyridine (B92270) that serves as a critical intermediate in organic synthesis. pipzine-chem.com Its utility is derived from its unique chemical structure, which features both bromine and fluorine atoms attached to the pyridine core. pipzine-chem.com This specific arrangement of halogens endows the molecule with special reactivity and potential biological activity. pipzine-chem.com

The bromine atom at the 3-position is a good leaving group, facilitating nucleophilic substitution reactions that allow for the construction of diverse chemical skeletons. pipzine-chem.com Simultaneously, the highly electronegative fluorine atoms at the 2- and 6-positions activate the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). lookchem.com This dual reactivity makes 3-Bromo-2,6-difluoropyridine a highly versatile tool for synthetic chemists.

Common methods for synthesizing this compound include:

The bromination of 2,6-difluoropyridine (B73466) using a brominating agent like N-bromosuccinimide (NBS). pipzine-chem.com

A multi-step route starting with the less expensive 2,6-dichloropyridine, which is first fluorinated and then subjected to bromination. pipzine-chem.com

Lithiation of 2,6-difluoropyridine followed by reaction with an electrophilic bromine source. lookchem.com

The applications of this building block are widespread. In medicinal chemistry, it is a key starting material for synthesizing antimicrobial drugs. pipzine-chem.com In the field of agrochemicals, it is used to prepare efficient and environmentally conscious pesticides that may target specific physiological processes in pests. pipzine-chem.com Furthermore, its unique electronic properties, conferred by the halogen atoms, suggest potential applications in materials science for developing organic light-emitting diodes (OLEDs) and organic solar cells. pipzine-chem.com

Interactive Table 1: Physicochemical Properties of 3-Bromo-2,6-difluoropyridine

| Property | Value | Reference |

| IUPAC Name | 3-bromo-2,6-difluoropyridine | sigmaaldrich.com |

| CAS Number | 80392-79-6 | sigmaaldrich.com |

| Molecular Formula | C₅H₂BrF₂N | uni.lu |

| Molar Mass | 193.98 g/mol | pipzine-chem.combldpharm.com |

| Appearance | Colorless to light yellow liquid | pipzine-chem.comsigmaaldrich.commsesupplies.com |

| Boiling Point | ~160-170°C | pipzine-chem.com |

| Purity | ≥99.0% | msesupplies.com |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2,6 Difluoropyridine

Selective Carboxylation Strategies

The introduction of a carboxyl group (-COOH) into the 3-Bromo-2,6-difluoropyridine (B1289813) scaffold is a key transformation for the synthesis of various valuable derivatives, including potential pharmaceutical intermediates. The regioselectivity of this carboxylation is critically influenced by the electronic and steric effects of the existing substituents—the two fluorine atoms and the bromine atom—as well as the pyridine (B92270) nitrogen. Several strategies can be envisioned for the selective carboxylation of this substrate, primarily revolving around directed ortho-metalation and transition metal-catalyzed processes.

One of the most effective methods for the regioselective functionalization of pyridine rings is through directed lithiation. znaturforsch.comsemanticscholar.orgresearchgate.netclockss.orgresearchgate.net In this approach, a strong lithium base, such as lithium diisopropylamide (LDA) or a 2,2,6,6-tetramethylpiperidide (TMP) based reagent, is used to deprotonate a specific position on the ring, which is then quenched with an electrophile, in this case, carbon dioxide (CO₂). The fluorine atoms on the 2 and 6 positions of the pyridine ring can act as moderate directing metalating groups (DMGs), potentially directing the lithiation to the adjacent C-3 and C-5 positions. semanticscholar.org However, the presence of the bromo group at C-3 complicates this, as bromine-lithium exchange is also a possible and often facile reaction. clockss.org

Considering the directing effects, lithiation is most likely to occur at the C-4 position, which is ortho to the bromine atom and meta to the two fluorine atoms. The acidity of the C-4 proton is increased by the inductive effects of the adjacent halogens. The use of a hindered base like LDA at low temperatures would favor deprotonation over nucleophilic addition to the pyridine ring. clockss.org Following the formation of the 4-lithiated intermediate, quenching with solid carbon dioxide (dry ice) would yield the desired 3-Bromo-2,6-difluoropyridine-4-carboxylic acid.

An alternative strategy involves a halogen-metal exchange reaction. The carbon-bromine bond is generally more susceptible to exchange with organolithium reagents than a C-H bond is to deprotonation. Treatment of 3-Bromo-2,6-difluoropyridine with a strong lithium reagent like n-butyllithium or t-butyllithium at low temperatures could lead to a bromine-lithium exchange, generating a 3-lithiated pyridine species. Subsequent reaction with carbon dioxide would then produce 2,6-difluoropyridine-3-carboxylic acid. The choice of lithium reagent and reaction conditions would be crucial to favor this pathway over deprotonation at other positions.

More recently, transition metal-catalyzed carboxylation reactions have emerged as powerful tools. Palladium-catalyzed carboxylation of aryl halides with CO₂ is a well-established method. mdpi.com This would involve the oxidative addition of a palladium(0) complex to the C-Br bond of 3-Bromo-2,6-difluoropyridine, followed by CO insertion and reductive elimination to yield the corresponding carboxylic acid. Additionally, copper-catalyzed methods for the C-4 selective carboxylation of pyridines have been developed, which proceed via pyridylphosphonium salts. chemistryviews.orgresearchgate.net This late-stage functionalization strategy could potentially be adapted for 3-Bromo-2,6-difluoropyridine.

The table below summarizes plausible selective carboxylation strategies for 3-Bromo-2,6-difluoropyridine based on established methodologies for similar substrates.

| Strategy | Reagents and Conditions | Probable Major Product | Notes |

| Directed ortho-Metalation | 1. LDA or TMPLi, THF, -78 °C2. CO₂ (s) | 3-Bromo-2,6-difluoropyridine-4-carboxylic acid | Lithiation is directed by the fluorine and bromine substituents to the C-4 position. znaturforsch.comresearchgate.net |

| Halogen-Metal Exchange | 1. n-BuLi or t-BuLi, THF, -78 °C2. CO₂ (s) | 2,6-Difluoropyridine-3-carboxylic acid | Relies on the selective exchange of the bromine atom with lithium. clockss.org |

| Palladium-Catalyzed Carboxylation | Pd(OAc)₂, Ligand (e.g., dppf), Base, CO₂ (g) | 2,6-Difluoropyridine-3-carboxylic acid | Carboxylation occurs at the position of the bromine atom. mdpi.com |

| Copper-Catalyzed C-4 Carboxylation | 1. Phosphine (B1218219), Additive2. CuCl, Ligand, Reductant, CO₂ (g) | 3-Bromo-2,6-difluoropyridine-4-carboxylic acid | A two-step, one-pot protocol involving the formation of a pyridylphosphonium salt. chemistryviews.org |

Structural Elucidation and Advanced Characterization of 3 Bromo 2,6 Difluoropyridine Hydrate

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic methods are fundamental in determining the molecular structure, bonding, and electronic properties of a compound. The following sections detail the anticipated spectroscopic behavior of 3-Bromo-2,6-difluoropyridine (B1289813) hydrate (B1144303).

Based on studies of similar compounds like 2,6-difluoropyridine (B73466), the vibrational frequencies for the pyridine (B92270) ring are expected to be significantly influenced by the electronegative fluorine atoms and the heavier bromine atom. uni.luresearchgate.netnih.gov The C-F stretching vibrations typically appear in the region of 1200-1300 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-600 cm⁻¹ range. The presence of the water of hydration would be indicated by characteristic O-H stretching bands in the 3200-3600 cm⁻¹ region in the IR spectrum, and the H-O-H bending mode around 1600-1640 cm⁻¹.

The effect of hydrogen bonding between the water molecule and the nitrogen atom of the pyridine ring would likely cause a broadening and a shift to lower frequencies of the O-H stretching bands. nih.gov The pyridine ring breathing and triangle modes would also be sensitive to this interaction. nih.gov

Table 1: Predicted Vibrational Frequencies for 3-Bromo-2,6-difluoropyridine Hydrate

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (water) | 3200-3600 | Broadened due to hydrogen bonding |

| C-H Stretch (aromatic) | 3000-3100 | |

| H-O-H Bend (water) | 1600-1640 | |

| Pyridine Ring Stretch | 1400-1600 | Multiple bands |

| C-F Stretch | 1200-1300 |

NMR spectroscopy is indispensable for establishing the connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring. Their chemical shifts would be influenced by the deshielding effects of the adjacent fluorine and bromine atoms. ucl.ac.uk The presence of a hydrate could result in a broad signal for the water protons, the chemical shift of which would be dependent on the solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The carbons bonded to the fluorine (C2 and C6) and bromine (C3) atoms would exhibit the largest chemical shifts due to the strong electronegativity and halogen effects. The C-F and C-Br coupling constants would also be observable.

¹⁹F NMR: The ¹⁹F NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms at the 2 and 6 positions, which would be split by the adjacent aromatic proton.

¹⁵N NMR: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the pyridine ring. The chemical shift would be sensitive to the electronic effects of the substituents and any hydrogen bonding interactions with the water molecule.

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H (aromatic) | 7.0 - 8.5 | Signals for two protons, influenced by F and Br |

| ¹H (water) | Variable | Broad signal |

| ¹³C (C-F) | 150 - 170 | Large downfield shift |

| ¹³C (C-Br) | 110 - 120 | |

| ¹³C (aromatic) | 120 - 140 | |

| ¹⁹F | -100 to -150 | Single resonance with splitting |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.netnih.gov For this compound, the absorption spectrum is expected to show characteristic bands in the UV region. The π → π* transitions, involving the aromatic system, would likely appear at shorter wavelengths (around 200-280 nm). The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is expected at a longer wavelength and is often weaker in intensity. researchgate.netnih.gov The presence of the bromo and fluoro substituents, as well as hydrogen bonding with the water molecule, can cause shifts in the absorption maxima ( batochromic or hypsochromic shifts). researchgate.net

Crystallographic Studies of this compound and Related Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound has not been reported, analysis of related bromo-pyridine derivatives provides insight into the expected molecular geometry and packing. nih.govresearchgate.net The pyridine ring is expected to be planar. The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic compounds. The crystal system and space group would be determined from the diffraction data.

Theoretical and Computational Chemistry of 3 Bromo 2,6 Difluoropyridine Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules like 3-Bromo-2,6-difluoropyridine (B1289813) at the atomic and electronic levels. These methods can predict molecular geometries, reaction mechanisms, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic structure of molecules. nih.govmdpi.com This approach is based on the principle that the total energy of a system is a functional of its electron density. DFT methods are known for providing a good balance between computational cost and accuracy. mdpi.com

For systems like 3-Bromo-2,6-difluoropyridine, DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and predict a wide range of properties. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the ground state. Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to investigate the electronic excited states, providing information on absorption spectra and photochemical behavior. louisville.edu The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF systematically overestimates dipole moments and underestimates polarizabilities, it provides a reasonable starting point for more advanced calculations. acs.org

More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF results by including electron correlation effects. researchgate.net These methods generally offer higher accuracy than HF but come with a greater computational expense. For substituted pyridines, MP2 calculations have been shown to provide reliable predictions of molecular properties, including interaction energies and dipole moments. researchgate.netrsc.org

Electronic Structure and Reactivity Descriptors

From the wavefunctions or electron densities obtained through quantum chemical calculations, a variety of electronic structure and reactivity descriptors can be derived. These descriptors are crucial for understanding and predicting the chemical behavior of 3-Bromo-2,6-difluoropyridine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For a molecule like 3-Bromo-2,6-difluoropyridine, the HOMO is likely to be distributed over the pyridine (B92270) ring and the bromine atom, while the LUMO will also be located on the aromatic ring. The presence of electron-withdrawing fluorine atoms and the bromine atom will influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Gap | 6.3 |

Note: This data is illustrative and not specific to 3-Bromo-2,6-difluoropyridine hydrate (B1144303).

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In 3-Bromo-2,6-difluoropyridine, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it susceptible to electrophilic attack. nih.gov The fluorine atoms, being highly electronegative, will also create regions of negative potential. Conversely, the hydrogen atoms on the ring and the region around the bromine atom (σ-hole) can exhibit positive electrostatic potential. mdpi.com

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. acs.org This property is important for understanding intermolecular interactions. Both DFT and ab initio methods can be used to calculate the polarizability tensor of a molecule. researchgate.net

Table 2: Illustrative Calculated Dipole Moment and Polarizability for a Substituted Pyridine

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.5 D |

| Polarizability (ų) | 12.0 |

Note: This data is illustrative and not specific to 3-Bromo-2,6-difluoropyridine hydrate.

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

The correlation between theoretical and experimental vibrational spectra is crucial for validating computational models and accurately assigning spectral bands. For pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have shown excellent agreement with experimental infrared (IR) and Raman spectra. researchgate.net For instance, studies on 2-chloro- and 2-bromopyridine (B144113) have demonstrated that this level of theory can reliably predict vibrational frequencies. researchgate.net

A common practice in correlating computational and experimental data is the use of scaling factors. Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. Scaling the computed frequencies can compensate for these systematic errors. nih.gov For example, a scaling factor of 0.961 has been used for B3LYP/6-311++G(d,p) calculations to improve the agreement with experimental data for quinoline (B57606) derivatives. nih.gov The root mean square (rms) deviation between scaled theoretical and experimental frequencies is a key metric for quantifying the quality of the correlation.

For a molecule like 3-bromo-2,6-difluoropyridine, a computational analysis would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies and their corresponding intensities for IR and Raman spectra are calculated at the optimized geometry.

Vibrational Mode Assignment: Each calculated frequency is assigned to a specific type of molecular motion, such as C-H stretching, C-F stretching, C-Br stretching, or ring deformation modes. This is often aided by visualizing the atomic displacements for each mode.

Correlation with Experimental Spectra: The calculated (and scaled) frequencies and intensities are compared with experimental IR and Raman spectra. The presence of the hydrate form would be expected to introduce additional vibrational modes associated with the water molecule, such as O-H stretching and H-O-H bending, and potentially shift some of the pyridine ring vibrations due to intermolecular interactions.

The following table provides a hypothetical correlation between expected experimental and simulated vibrational frequencies for key modes in 3-bromo-2,6-difluoropyridine, based on typical frequency ranges for similar molecules.

Table 1: Hypothetical Correlation of Vibrational Frequencies (cm⁻¹) for 3-Bromo-2,6-difluoropyridine

| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Hypothetical Scaled DFT (B3LYP) Frequency (cm⁻¹) |

| C-H Stretch | 3100-3000 | 3050 |

| C-F Stretch (asymmetric) | 1300-1200 | 1250 |

| C-F Stretch (symmetric) | 1200-1100 | 1150 |

| Pyridine Ring Stretch | 1600-1400 | 1580, 1450 |

| C-Br Stretch | 700-500 | 650 |

| Ring Bending | 800-600 | 750 |

This table is illustrative and not based on published experimental data for this specific compound.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the modeling of reaction pathways and the characterization of transition states. youtube.com For substituted pyridines like 3-bromo-2,6-difluoropyridine, understanding reaction mechanisms is key to predicting reactivity and designing synthetic routes. A common reaction type for halopyridines is nucleophilic aromatic substitution (SNAr).

The modeling of a reaction pathway involves identifying the reactants, products, any intermediates, and the transition states that connect them on the potential energy surface. The transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 3-bromo-2,6-difluoropyridine, a likely reaction to be modeled would be the displacement of one of the halogen atoms by a nucleophile. The fluorine atoms are generally more susceptible to nucleophilic attack than the bromine atom in such systems. The computational study of such a reaction would involve:

Locating Stationary Points: The geometries of the reactants (3-bromo-2,6-difluoropyridine and a nucleophile), the transition state, any intermediates (such as a Meisenheimer complex), and the products are optimized.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state to confirm that it connects the desired reactants and products (or intermediates).

The following table illustrates the kind of data that would be generated from a mechanistic modeling study of a hypothetical SNAr reaction on 3-bromo-2,6-difluoropyridine with a generic nucleophile (Nu⁻).

Table 2: Hypothetical Energetics for a Nucleophilic Aromatic Substitution on 3-Bromo-2,6-difluoropyridine

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | 3-bromo-2,6-difluoropyridine + Nu⁻ | 0.0 | - |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +15.2 | C-Nu bond forming, C-F bond elongating |

| Intermediate | Meisenheimer Complex | +5.8 | Tetrahedral carbon at the site of attack |

| Transition State 2 (TS2) | Expulsion of Fluoride | +12.5 | C-F bond breaking |

| Products | 3-bromo-2-nucleo-6-fluoropyridine + F⁻ | -10.7 | - |

This table is illustrative and presents hypothetical data for a generic SNAr reaction.

Such computational models can elucidate the regioselectivity of nucleophilic attack and the relative reactivity of the different halogen substituents. For 3-bromo-2,6-difluoropyridine, modeling would help determine whether a nucleophile preferentially attacks the carbon bearing a fluorine or the one bearing the bromine, and what the energy barriers for each pathway are.

Applications of 3 Bromo 2,6 Difluoropyridine As a Synthetic Building Block

Precursor for Polysubstituted Pyridine (B92270) Derivatives

The strategic placement of fluorine and bromine substituents on the pyridine ring of 3-bromo-2,6-difluoropyridine (B1289813) allows for sequential and regioselective functionalization, providing access to a variety of polysubstituted pyridine derivatives.

Synthesis of 2,3,6-Trisubstituted Pyridines

3-Bromo-2,6-difluoropyridine is an excellent starting material for the synthesis of 2,3,6-trisubstituted pyridines. The fluorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C3 position can participate in various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled introduction of various substituents.

A common strategy involves the initial displacement of the more reactive fluorine atom at the C6 position with a nucleophile, followed by a second substitution at the C2 position or a cross-coupling reaction at the C3 position. For instance, reaction with a primary or secondary amine can selectively displace the C6-fluorine, followed by a subsequent Suzuki or Sonogashira coupling at the C3-bromine to introduce an aryl or alkynyl group, respectively. Finally, the remaining fluorine at the C2 position can be displaced by another nucleophile to afford the desired 2,3,6-trisubstituted pyridine. This stepwise approach offers a high degree of control over the final substitution pattern. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 3-Bromo-2,6-difluoropyridine | Amine | Nucleophilic Aromatic Substitution | 3-Bromo-2-fluoro-6-aminopyridine derivative | nih.gov |

| 3-Bromo-2-fluoro-6-aminopyridine | Arylboronic acid | Suzuki Coupling | 3-Aryl-2-fluoro-6-aminopyridine derivative | researchgate.net |

| 3-Aryl-2-fluoro-6-aminopyridine | Nucleophile | Nucleophilic Aromatic Substitution | 2,3,6-Trisubstituted pyridine | researchgate.net |

Formation of 2,6-Dipyrazole and 2,6-Diindazolepyridine Derivatives

The reactivity of the C-F bonds in 3-bromo-2,6-difluoropyridine also enables the synthesis of N-heterocyclic substituted pyridines, such as 2,6-dipyrazolylpyridines and 2,6-diindazolylpyridines. These compounds are of significant interest as ligands in coordination chemistry due to their ability to form stable complexes with metal ions.

The synthesis of these derivatives typically involves the sequential nucleophilic substitution of the fluorine atoms with pyrazole (B372694) or indazole anions. While direct synthesis from 3-bromo-2,6-difluoropyridine is feasible, a more common route involves the reaction of 2,6-difluoropyridine (B73466) with the corresponding N-heterocycle in the presence of a base. whiterose.ac.uk The bromine atom at the C3 position can be retained for further functionalization or can be introduced after the formation of the dipyrazolyl or diindazolyl pyridine core. The synthesis of 4-bromo-2,6-di(pyrazol-1-yl)pyridine has been reported starting from 4-bromo-2,6-difluoropyridine, highlighting the utility of bromo-difluoropyridines in accessing these important ligand scaffolds. whiterose.ac.uk

Access to Highly Functionalized and Penta-Substituted Pyridines

The orthogonal reactivity of the C-Br and C-F bonds in 3-bromo-2,6-difluoropyridine provides a powerful platform for the synthesis of highly functionalized and even penta-substituted pyridines. A variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, can be employed at the C3 position, while the C2 and C6 positions can be functionalized via SNAr reactions. nih.govarkat-usa.orgchemspider.com

For example, a Sonogashira coupling can be performed to introduce an alkyne at the C3 position, followed by sequential nucleophilic substitution of the fluorine atoms at C2 and C6 with different nucleophiles. The remaining positions on the pyridine ring can also be functionalized through various methods, leading to penta-substituted pyridine derivatives. The ability to introduce a wide range of functional groups with high regioselectivity makes 3-bromo-2,6-difluoropyridine a key intermediate in the construction of complex molecular architectures. nih.gov

Role in the Construction of Heterocyclic Scaffolds for Advanced Materials

The incorporation of fluorinated pyridine moieties into larger molecular frameworks is a key strategy in the development of advanced materials with tailored electronic and physical properties. While specific examples detailing the use of 3-bromo-2,6-difluoropyridine hydrate (B1144303) in this context are not extensively documented, the reactivity of the perfluoropyridine core is well-established in materials science. ambeed.com The electron-deficient nature of the fluorinated pyridine ring can influence the electronic properties of polymers and other materials, making them suitable for applications in electronics and optoelectronics.

The C-F bonds in fluorinated pyridines can undergo nucleophilic substitution with various linking units to form polymers. The bromine atom in 3-bromo-2,6-difluoropyridine offers an additional handle for polymerization or for the introduction of functional groups that can tune the material's properties. For example, it could be used as a point of attachment for cross-linking agents or for the introduction of solubilizing groups.

Intermediate for Functional Molecules with Tunable Properties (e.g., chelating, photophysical)

The ability to introduce a variety of functional groups onto the 3-bromo-2,6-difluoropyridine scaffold makes it a valuable intermediate for the synthesis of functional molecules with tunable properties, including chelating agents and molecules with interesting photophysical characteristics.

The introduction of nitrogen- or sulfur-containing substituents at the 2 and 6 positions can lead to the formation of tridentate ligands capable of coordinating with metal ions. nus.edu.sg The nature of the substituent at the C3 position, introduced via the bromo functionality, can be used to fine-tune the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.

Future Research Directions and Emerging Trends in 3 Bromo 2,6 Difluoropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles presents a significant opportunity for innovation in the synthesis of halogenated pyridines. researchgate.netnih.gov Future research will likely focus on moving away from harsh conditions and hazardous reagents traditionally used for halogenation and fluorination. nih.govscirp.org

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times from hours to minutes and increase yields for various pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the synthesis of 3-Bromo-2,6-difluoropyridine (B1289813) could offer a more energy-efficient and rapid production method.

Aqueous and Eco-Friendly Solvents: The use of water as a solvent is a cornerstone of green chemistry. acs.org Developing synthetic routes that are effective in water or other environmentally benign solvents would significantly reduce the environmental footprint of production. researchgate.net

Nanocatalysis: The application of nanocatalysts in organic synthesis is a rapidly growing field, prized for high efficiency, selectivity, and reusability. researchgate.net Research into magnetic porous nanocatalysts, for example, could lead to novel, easily separable catalytic systems for producing 3-Bromo-2,6-difluoropyridine and its derivatives. researchgate.net

One-Pot Multicomponent Reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing waste and saving time. researchgate.netnih.gov Designing a one-pot process for the synthesis and subsequent functionalization of the 3-Bromo-2,6-difluoropyridine core is a promising future direction.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods

| Method | Conventional Approach | Emerging Sustainable Alternative | Potential Advantages |

|---|---|---|---|

| Heating | Conventional refluxing (hours) | Microwave Irradiation (minutes) | Reduced reaction time, improved energy efficiency, higher yields. acs.org |

| Solvent | Organic solvents (e.g., DMF, DMSO) | Water, ethanol, or solvent-free conditions | Lower cost, reduced environmental impact, simplified purification. acs.org |

| Catalysis | Homogeneous catalysts, strong acids/bases | Reusable nanocatalysts, biocatalysts | High efficiency, catalyst recovery and reuse, milder reaction conditions. researchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions | Increased atom economy, reduced waste, operational simplicity. researchgate.net |

Exploration of New Reactivity Modes and Highly Selective Transformations

The 3-Bromo-2,6-difluoropyridine molecule possesses multiple reaction sites, making regioselectivity a critical challenge and a rich area for research. researchgate.net The two C-F bonds and one C-Br bond have distinct reactivities that can be exploited for sequential functionalization.

Future explorations are expected to focus on:

Selective C-F vs. C-Br Activation: While nucleophilic aromatic substitution (SNAr) is common, the development of catalysts that can selectively activate one C-F bond over the other, or the C-Br bond in the presence of the C-F bonds, remains a key goal. The reaction of 2-fluoropyridine (B1216828) is known to be significantly faster than that of 2-chloropyridine (B119429) in SNAr reactions, highlighting the high reactivity of the C-F bond. nih.gov

Phosphine-Mediated Halogenation: Recently developed methods use specially designed phosphine (B1218219) reagents to enable the selective halogenation of pyridine rings at specific positions, such as C-4, which are otherwise difficult to functionalize. nih.govresearchgate.net Adapting these strategies could provide novel ways to introduce other halogens or functional groups onto the 3-bromo-2,6-difluoropyridine scaffold.

Directed Metalation: Using directing groups to achieve regioselective metalation and subsequent trapping with electrophiles is a powerful strategy. nih.gov Research into temporary directing groups could unlock new pathways for functionalizing the C-4 and C-5 positions of the pyridine ring.

Catalyst-Free Transformations: An environmentally benign approach involves the use of a base to promote selective amination of polyhalogenated pyridines in water, which has been shown to be highly efficient. acs.org Further investigation into catalyst-free reactions for C-C and C-O bond formation would be highly valuable.

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. researchgate.netyoutube.com For 3-Bromo-2,6-difluoropyridine hydrate (B1144303), computational studies can provide deep insights that guide experimental work.

Emerging trends in this area include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other ab initio methods to model the electron distribution, bond energies, and transition states of the molecule. researchgate.netnih.gov Such models can predict the most likely sites for nucleophilic or electrophilic attack and explain the regioselectivity observed in reactions. acs.org

Machine Learning for Reaction Optimization: Machine learning algorithms can analyze large datasets of reaction conditions to predict the optimal parameters (e.g., temperature, solvent, catalyst) for achieving high yield and selectivity. beilstein-journals.org Applying these models to the functionalization of 3-Bromo-2,6-difluoropyridine could accelerate the discovery of new reactions.

Modeling Hydration Effects: Computational simulations can elucidate the role of the water molecule in the hydrate. This includes modeling hydrogen bonding networks and calculating how the presence of water alters the electronic structure and reactivity of the pyridine ring. nih.gov

Table 2: Application of Computational Methods in Pyridine Chemistry

| Computational Method | Objective | Potential Insight for 3-Bromo-2,6-difluoropyridine |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, geometry, and vibrational frequencies. nih.gov | Predict charge distribution, identify most reactive sites, model transition states for SNAr. |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. nih.gov | Study the interaction of the hydrate with solvent, analyze the stability of reaction intermediates. |

| Machine Learning (ML) | Predict reaction outcomes and optimize conditions based on existing data. beilstein-journals.org | Suggest optimal catalysts, solvents, and temperatures for selective functionalization. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of chemical bonds and intermolecular interactions. | Characterize the hydrogen bonds involving the water of hydration and their influence on the crystal structure. |

Expansion of Synthetic Utility in Complex Molecular Architectures and Specialized Scaffolds

The true value of a building block like 3-Bromo-2,6-difluoropyridine lies in its utility for constructing complex, high-value molecules. researchgate.net Its derivatives are attractive scaffolds for drug discovery and materials science. researchgate.netmdpi.com

Future research will likely target:

Medicinal Chemistry: 3-Substituted-2,6-difluoropyridines have already been used to synthesize novel protein kinase C theta inhibitors. researchgate.net The scaffold is suitable for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs. nih.gov The development of DNA-compatible reactions could allow for its incorporation into DNA-encoded libraries (DELs) for rapid drug discovery. acs.org

Macrocyclic Chemistry: The ability to perform sequential, regioselective substitutions at the C-2 and C-6 positions makes this compound an ideal precursor for synthesizing complex macrocycles. researchgate.net These structures are of great interest in drug development due to their unique conformational properties.

Materials Science: Fluorinated aromatic compounds are key components in advanced polymers and liquid crystals due to their thermal stability and unique electronic properties. mdpi.com 3-Bromo-2,6-difluoropyridine could serve as a monomer or cross-linking agent for creating novel fluorinated polymers with tailored properties for applications in electronics and optics.

In-depth Investigation of Hydration Effects on Reactivity and Solid-State Properties

The "hydrate" designation is not merely a trivial addition; the presence of a water molecule integrated into the crystal lattice can have profound effects on the compound's properties. A detailed investigation into these effects is a critical and underexplored research area.

Key research questions to be addressed include:

Solid-State Characterization: A thorough analysis using single-crystal X-ray diffraction is needed to determine the precise location of the water molecule and the nature of its hydrogen bonding with the pyridine ring's nitrogen and fluorine atoms. This structural information is fundamental to understanding its properties.

Influence on Reactivity: The water of hydration could play a direct role in reactions, particularly in the solid state or under low-solvent conditions. It could act as a proton shuttle, a general acid/base catalyst, or influence the regioselectivity of incoming reagents by sterically blocking one face of the molecule. Studies have shown that pH and the protonation state of molecules significantly impact reaction kinetics in aqueous environments. nih.gov

Thermal and Physical Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to study the dehydration process and the thermal stability of the hydrate compared to the anhydrous form. This is crucial for defining storage and handling conditions. Experimental and computational studies on other pyridine-containing frameworks have shown that interactions with guest molecules like pyridine can enhance stability. nih.govscilit.com A similar stabilizing or destabilizing role could be played by the water molecule in this crystal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2,6-difluoropyridine hydrate, and how can regioselectivity be ensured during halogenation?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions or cross-coupling strategies. For regioselectivity, bromination at the 3-position of 2,6-difluoropyridine can be optimized using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Hydrate formation is achieved via recrystallization in aqueous solvents. Purity validation requires HPLC (>95% purity, as seen in structurally similar bromofluoropyridines ).

Q. How should researchers characterize the hydrate form of this compound, and what analytical techniques differentiate it from the anhydrous form?

- Methodological Answer : Thermogravimetric analysis (TGA) is critical to quantify water content, while differential scanning calorimetry (DSC) identifies dehydration transitions. Solid-state NMR (¹³C and ¹⁹F) and X-ray diffraction (XRD) confirm crystallinity and hydrogen-bonding patterns in the hydrate structure. Comparative FT-IR can distinguish O–H stretching vibrations (~3200–3500 cm⁻¹) unique to hydrates .

Q. What solvent systems are optimal for purification, and how do polarity and hydrogen-bonding affect crystallization?

- Methodological Answer : Mixed solvents like ethanol-water (7:3 v/v) are ideal due to balanced polarity and hydrogen-bonding capacity, promoting slow crystallization. Avoid highly polar aprotic solvents (e.g., DMF), which may trap impurities. Purity validation via GC or HPLC (>98% purity thresholds, as in related bromofluoropyridines ).

Advanced Research Questions

Q. How can mechanistic contradictions in bromination pathways be resolved when synthesizing 3-bromo-2,6-difluoropyridine derivatives?

- Methodological Answer : Use isotopic labeling (e.g., ²H or ¹⁸O) to trace reaction intermediates. Kinetic studies under varying temperatures and substituent electronic effects (meta-directing fluorine vs. bromine) clarify regioselectivity. Computational modeling (DFT) predicts activation barriers for competing pathways, aligning with experimental yields .

Q. What strategies mitigate hydrate instability during long-term storage or under thermal stress?

- Methodological Answer : Store in airtight containers with desiccants (e.g., molecular sieves) at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor dehydration via TGA. For thermal stability, DSC identifies decomposition onset temperatures (>150°C for structurally analogous hydrates ).

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the bromine-bearing carbon, accelerating oxidative addition with Pd(0) catalysts. Steric hindrance from 2,6-difluoro groups necessitates bulky ligands (e.g., SPhos) to prevent β-hydride elimination. Optimize solvent (toluene/water) and base (K₂CO₃) for >80% yields, validated by LC-MS .

Q. What analytical workflows resolve discrepancies in reaction yields reported for similar bromo-difluoropyridines?

- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables (catalyst loading, temperature, solvent). Compare purity data (HPLC vs. GC) to identify impurity-driven yield losses. For example, residual palladium in cross-coupled products may depress yields; ICP-MS quantifies metal traces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.